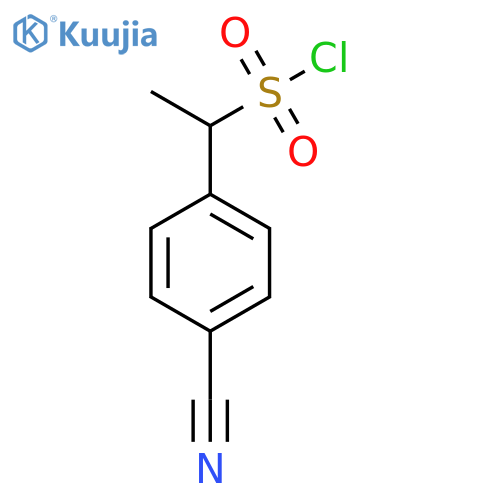

Cas no 1248041-89-5 (1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)

1248041-89-5 structure

商品名:1-(4-Cyanophenyl)ethane-1-sulfonyl chloride

CAS番号:1248041-89-5

MF:C9H8ClNO2S

メガワット:229.683320045471

MDL:MFCD16671794

CID:5187337

PubChem ID:62084915

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(4-CYANOPHENYL)ETHANE-1-SULFONYL CHLORIDE

- 1-(4-CYANOPHENYL)ETHANE-1-SULFONYLCHLORIDE

- Benzenemethanesulfonyl chloride, 4-cyano-α-methyl-

- 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride

-

- MDL: MFCD16671794

- インチ: 1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3

- InChIKey: JUFHUBYEIFGCRG-UHFFFAOYSA-N

- ほほえんだ: ClS(C(C)C1C=CC(C#N)=CC=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 330

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 66.3

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274028-0.25g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 0.25g |

$1051.0 | 2023-09-10 | ||

| Enamine | EN300-274028-2.5g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 2.5g |

$2240.0 | 2023-09-10 | ||

| Enamine | EN300-274028-0.1g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 0.1g |

$1005.0 | 2023-09-10 | ||

| Enamine | EN300-274028-0.05g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 0.05g |

$959.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-50mg |

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 95% | 50mg |

¥20709 | 2023-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-100mg |

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 95% | 100mg |

¥21703 | 2023-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-250mg |

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 95% | 250mg |

¥24588 | 2023-04-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043704-1g |

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 95% | 1g |

¥3717.0 | 2023-04-04 | |

| Enamine | EN300-274028-0.5g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 0.5g |

$1097.0 | 2023-09-10 | ||

| Enamine | EN300-274028-10.0g |

1-(4-cyanophenyl)ethane-1-sulfonyl chloride |

1248041-89-5 | 10.0g |

$4914.0 | 2023-02-28 |

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1248041-89-5 (1-(4-Cyanophenyl)ethane-1-sulfonyl chloride) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量